2,4-Octadien-1-ol, (2E,4E)-
CAS No.: 56904-85-9
Cat. No.: VC0148917
Molecular Formula: C8H14O
Molecular Weight: 126.198
Purity: 90% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56904-85-9 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.198 |
| IUPAC Name | (2E,4E)-octa-2,4-dien-1-ol |
| Standard InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+ |
| SMILES | CCCC=CC=CCO |
Introduction
Chemical Identity and Properties
(2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol characterized by an eight-carbon chain with two double bonds in the trans (E) configuration at the second and fourth carbon positions, and a hydroxyl group at the first carbon. This specific stereochemistry contributes significantly to its chemical behavior and sensory profile .
Basic Information
The compound is identified by several standardized classification systems, with the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 18409-20-6 |
| Molecular Formula | C8H14O |
| Molecular Weight | 126.2 g/mol |
| FEMA Number | 3956 |
| JECFA Number | 1180 |
| IUPAC Name | (2E,4E)-octa-2,4-dien-1-ol |
| Einecs | 242-290-3 |
| FDA UNII | 049Z2Y4D1U |
The compound exists under multiple synonyms in scientific literature, including trans-2,4-Octadienol, (E,E)-2,4-Octadien-1-ol, TRANS-2,TRANS-4-OCTADIENOL, and other variations that denote its specific stereochemical configuration .
Physical and Chemical Properties
The physical and chemical characteristics of (2E,4E)-2,4-Octadien-1-ol contribute to its behavior in various applications and synthesis pathways:
| Property | Value |
|---|---|
| Boiling Point | 198°C |
| Density | 0.868 |
| Flash Point | 80°C |
| LogP | 2.30 |
| pKa | 14.19±0.10 (Predicted) |
| Physical State | Liquid |
The compound's relatively high boiling point and moderate lipophilicity (LogP value) influence its stability and solubility characteristics in different solvents and systems .
Sensory Properties and Organoleptic Profile
One of the most valuable aspects of (2E,4E)-2,4-Octadien-1-ol is its distinctive sensory profile, which makes it useful in flavor and fragrance applications.
Aroma Characteristics
The compound exhibits a mild fatty odor with distinctive culinary notes. At full strength (100%), it presents a mild fatty, chicken fat aroma with creamy and waxy nuances. When diluted to 1% concentration, these characteristics remain prominent but with better discernible nuances .
Taste Profile
In food applications, (2E,4E)-2,4-Octadien-1-ol provides a complex flavor profile at concentrations between 1 and 5 parts per million:
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Primary notes: Fatty, oily, and waxy
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Secondary notes: Broth-like, savory (chicken and beef)
This multifaceted sensory profile explains its use in food flavoring applications where complex, savory notes are desired.
Applications and Industrial Uses
(2E,4E)-2,4-Octadien-1-ol finds applications across several industries due to its unique chemical structure and sensory properties.
Entomological Applications
The compound serves as a valuable intermediate in synthesizing sex pheromones for sphingid moths and other insects. This application is particularly important in pest management strategies where specific insect attractants are required for monitoring or controlling pest populations .
Its role in insect pheromone synthesis stems from its specific stereochemistry and functional group arrangement, which can be modified to create mimics of natural insect communication chemicals.
Flavor and Fragrance Industry
As recognized by its FEMA designation (3956), (2E,4E)-2,4-Octadien-1-ol is approved for use as a flavoring agent in the food industry. Its complex sensory profile makes it suitable for:
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Creating savory, meat-like flavors
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Adding fatty, brothy notes to culinary preparations
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Enhancing creamy profiles in dairy applications
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Contributing to certain fruit flavor compositions where fatty notes are desired
Research and Synthesis Applications
The conjugated diene system coupled with the hydroxyl functional group makes (2E,4E)-2,4-Octadien-1-ol a versatile starting material for various chemical transformations, including:
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Cycloaddition reactions
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Oxidation processes
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Esterification reactions
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Synthesis of more complex natural compounds
These characteristics support its use in organic synthesis research and development of specialized compounds.
Biological Activity and Research Findings
Scientific research on (2E,4E)-2,4-Octadien-1-ol has revealed several areas of biological significance, though studies remain somewhat limited compared to more widely used compounds.
Involvement in Lipid Metabolism
The compound's structural similarity to certain lipid metabolites suggests potential roles in cellular signaling processes. While direct evidence for specific pathways is still emerging, its fatty alcohol structure indicates possible interaction with lipid-dependent cellular mechanisms.
Entomological Research
Most substantial research on (2E,4E)-2,4-Octadien-1-ol focuses on its role in insect chemical ecology. The compound serves as a precursor in synthesizing specific insect pheromones that regulate mating and other behaviors, particularly in Lepidoptera (moths and butterflies) .
This application highlights the importance of precise stereochemistry in biological recognition systems, as the specific (2E,4E) configuration is critical for biological activity in these contexts.
| Hazard Statement | Description |
|---|---|
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These classifications indicate the need for appropriate personal protective equipment and handling procedures when working with the compound .
Precautionary Measures
Standard safety protocols for working with irritant organic compounds apply to (2E,4E)-2,4-Octadien-1-ol:
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Use in well-ventilated areas
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Avoid skin and eye contact
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If eye exposure occurs: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do
| Supplier | Package Size | Purity | Price (USD) |
|---|---|---|---|
| TRC | 5g | Not specified | $200 |
| Matrix Scientific | 5g | >95% | $216 |
| Apolloscientific | 10g | Not specified | $298 |
| Vulcanchem | Not specified | 90% min. | Not listed |
These prices reflect the compound's specialty nature and limited production volume compared to more common industrial chemicals .
Synthesis and Production Methods
While the search results don't provide detailed synthesis methods for (2E,4E)-2,4-Octadien-1-ol, the compound can be produced through several established organic chemistry approaches.
Typical methods likely include:
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Reduction of the corresponding aldehyde ((2E,4E)-2,4-octadienal)
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Wittig reactions or other olefination methods to establish the required diene system
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Selective hydrogenation of higher unsaturated precursors
The critical aspect of any synthesis is controlling the stereochemistry to ensure the specific (E,E) configuration at the double bonds, which is essential for the compound's intended applications .
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